REACTION_CXSMILES
|
[CH3:1][OH:2].C[O-].[Na+].Cl[C:7]1[C:8]2[CH:16]=[C:15]([CH3:17])[O:14][C:9]=2[N:10]=[C:11]([NH2:13])[N:12]=1>FC(F)(F)C(O)=O>[CH3:1][O:2][C:7]1[C:8]2[CH:16]=[C:15]([CH3:17])[O:14][C:9]=2[N:10]=[C:11]([NH2:13])[N:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=C(N1)N)OC(=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
CUSTOM
|
Details
|
The methanol was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was triturated with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to afford a yield of 1.5 g, m.p. 173°-175°
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |